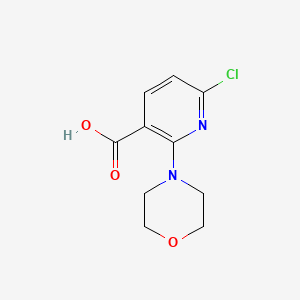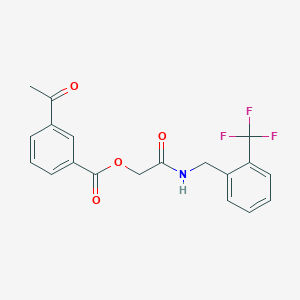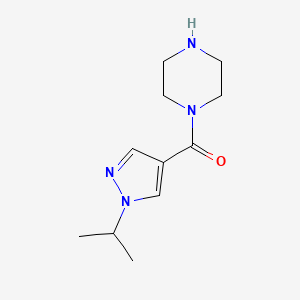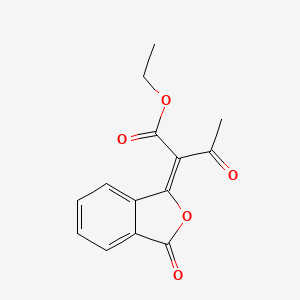
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of a fluorophenyl group could potentially enhance the compound’s ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring, for example, is a six-membered ring with two nitrogen atoms opposite each other. The fluorophenyl group would consist of a six-membered carbon ring (a phenyl group) with a fluorine atom attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The piperazine ring, for example, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and reactivity .科学的研究の応用
PET Imaging Enhancements
One significant application of compounds related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is in the field of positron emission tomography (PET) imaging. A study by Ryu et al. (2007) explored the use of disulfiram to inhibit the defluorination of 18F-FCWAY, a PET radioligand for imaging serotonin 5-HT1A receptors in the brain. They found that disulfiram effectively reduced skull radioactivity and enhanced visualization of 5-HT1A receptor binding, suggesting a potential for improving PET imaging clarity and accuracy (Ryu et al., 2007).
Serotonin Receptor Imaging
García et al. (2014) developed N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging. These compounds demonstrated high brain uptake, slow brain clearance, and stability to defluorination, showing promise for improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antimicrobial Studies
In the realm of antimicrobial research, compounds with structural similarities to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide have been synthesized and evaluated for their efficacy. Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potential as antibacterial agents, highlighting the broad utility of these compounds in developing new treatments (Miyamoto et al., 1987).
Advanced Oxidation Processes
Jiang et al. (2016) investigated the degradation kinetics and mechanisms of fluoroquinolone antibiotics using sulfate radical-based advanced oxidation processes. The study underscores the environmental applications of fluoroquinolone compounds in treating water and soil contamination, demonstrating the versatility of these chemical structures in both medical and environmental sciences (Jiang et al., 2016).
作用機序
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential for nucleotide synthesis . This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function .
Pharmacokinetics
The structure-activity relationship studies suggest that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to a decrease in nucleoside uptake . This can have downstream effects on nucleotide synthesis and adenosine function, potentially impacting cellular processes that rely on these biochemical pathways .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c16-14-3-1-2-4-15(14)19-11-9-18(10-12-19)8-7-17-22(20,21)13-5-6-13/h1-4,13,17H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBVTXWNKCWVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)
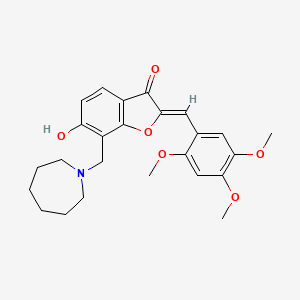
![3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2932582.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2932584.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2932585.png)

![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)
